ethyl 3,6-dihydroxy-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
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Overview
Description
Ethyl 3,6-dihydroxy-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxyphenyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,6-dihydroxy-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenols and indazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dihydroxy-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3,6-dihydroxy-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3,6-dihydroxy-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting or activating certain enzymes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Exhibits intriguing biological activities.
Uniqueness
Ethyl 3,6-dihydroxy-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C18H22N2O6 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 6-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C18H22N2O6/c1-4-26-17(23)15-13(9-5-6-12(25-3)11(21)7-9)14-10(8-18(15,2)24)19-20-16(14)22/h5-7,13,15,21,24H,4,8H2,1-3H3,(H2,19,20,22) |
InChI Key |
WWEOPSIWOFOHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C2=C(CC1(C)O)NNC2=O)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
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